4-(Dichloromethyl)benzoyl chloride

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

Select 4-(Dichloromethyl)benzoyl chloride for its dual-reactive architecture—an electrophilic carbonyl chloride paired with a labile benzylic dichloromethyl group. This para-substituted acyl chloride outperforms simpler benzoyl chlorides: the strongly electron-withdrawing -CHCl₂ group (σp > 0.4) enhances carbonyl electrophilicity for faster acylations, while serving as a masked aldehyde for late-stage diversification. Hydrolyze to 4-formylbenzoic acid in 85–95% yield, a critical intermediate for antihypertensives and liquid crystals. Use as an ATRP initiator for well-defined polymer brushes (Đ < 1.2). Calculated LogP of 3.5 improves partitioning in biphasic systems. Avoid generic substitutes that compromise reactivity and yield.

Molecular Formula C8H5Cl3O
Molecular Weight 223.5 g/mol
CAS No. 36747-64-5
Cat. No. B1600091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dichloromethyl)benzoyl chloride
CAS36747-64-5
Molecular FormulaC8H5Cl3O
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(Cl)Cl)C(=O)Cl
InChIInChI=1S/C8H5Cl3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H
InChIKeyWZAMWGWVEFRVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 30 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dichloromethyl)benzoyl chloride CAS 36747-64-5: A Bis-Electrophilic Building Block for Fine Chemical Synthesis


4-(Dichloromethyl)benzoyl chloride (CAS 36747-64-5) is a para-substituted benzoyl chloride derivative characterized by the presence of a dichloromethyl (-CHCl2) group on the aromatic ring. This compound belongs to the class of acyl chlorides and is distinguished by its dual reactive centers: an electrophilic carbonyl chloride and a labile benzylic dichloromethyl group. The molecular formula is C8H5Cl3O, with a molecular weight of 223.48 g/mol . Physically, it exists as a colorless to pale yellow liquid with a melting point of 50-55 °C and a boiling point of 285-286 °C at 745 Torr [1]. Its primary utility lies in organic synthesis as an acylating agent and as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors [2].

Why 4-(Dichloromethyl)benzoyl chloride Cannot Be Replaced by Generic Benzoyl Chlorides


Generic substitution with simpler benzoyl chlorides (e.g., benzoyl chloride, 4-methylbenzoyl chloride) fails in applications requiring the specific reactivity and structural features of 4-(dichloromethyl)benzoyl chloride. The presence of the dichloromethyl substituent fundamentally alters the molecule's physicochemical properties and reactivity profile. For instance, the increased lipophilicity (calculated LogP of 3.5) compared to unsubstituted benzoyl chloride (LogP ~2.0) significantly impacts solubility and partitioning behavior in biphasic reactions or biological assays . More critically, the dichloromethyl group serves as a masked aldehyde or a site for further nucleophilic substitution, enabling synthetic transformations that are impossible with simpler benzoyl chlorides. The Hammett substituent constant (σp) for the -CHCl2 group (estimated to be strongly electron-withdrawing, σp > 0.4) indicates that the carbonyl chloride in this compound is significantly more electrophilic than in benzoyl chloride, leading to markedly different reaction rates and mechanisms in nucleophilic acyl substitution [1]. This altered reactivity can be essential for achieving desired yields or selectivity in complex molecule synthesis.

Quantitative Differentiation: 4-(Dichloromethyl)benzoyl chloride vs. Closest Analogs


Enhanced Electrophilicity and Lipophilicity vs. Benzoyl Chloride

4-(Dichloromethyl)benzoyl chloride exhibits a significantly higher calculated LogP value of 3.5 compared to unsubstituted benzoyl chloride (LogP ~2.0), indicating >30-fold greater lipophilicity . The strongly electron-withdrawing -CHCl2 group (estimated σp ≈ +0.4 to +0.5) increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution rates. In Hammett correlation studies of benzoyl chlorides, a ρ value of +2.2 for alkaline hydrolysis translates to a predicted 7- to 12-fold rate enhancement for the 4-(dichloromethyl) derivative relative to benzoyl chloride [1].

Physical Organic Chemistry Medicinal Chemistry Process Chemistry

Bis-Electrophilic Reactivity: Sequential Functionalization of Dichloromethyl and Acyl Chloride Sites

Unlike simple benzoyl chlorides which possess only a single reactive acyl chloride site, 4-(dichloromethyl)benzoyl chloride offers two distinct electrophilic centers. The dichloromethyl group can be hydrolyzed to an aldehyde, enabling the synthesis of 4-formylbenzoic acid (4-carboxybenzaldehyde) in yields up to 85-95% under optimized conditions . This sequential functionalization is not possible with 4-(chloromethyl)benzoyl chloride, where the benzylic chloride is less labile and typically requires more forcing conditions for hydrolysis, often leading to lower yields (60-75% for analogous hydrolysis to aldehyde) [1].

Organic Synthesis Methodology Pharmaceutical Intermediates

Specific Application in Antimalarial Drug Discovery vs. Trichloromethyl Analog

Derivatives of 4-(dichloromethyl)benzoyl chloride were synthesized and screened alongside the corresponding 4-(trichloromethyl)benzoyl chloride derivatives for antimalarial activity [1]. While all new compounds were inactive against Plasmodium falciparum, the study provides valuable structure-activity information. The 4-(dichloromethyl)benzoyl chloride derivatives (e.g., thioacetals and thioesters) exhibited different physicochemical profiles compared to their 4-(trichloromethyl)benzoyl chloride counterparts: lower molecular weight (difference of approx. 35.5 Da per molecule), higher aqueous solubility (estimated 2- to 3-fold based on LogP differences), and distinct chromatographic retention times, which can be advantageous in medicinal chemistry optimization campaigns where balancing lipophilicity is critical [1].

Medicinal Chemistry Antimalarials Structure-Activity Relationship

ATRP Initiator Efficiency: 4-(Dichloromethyl)benzoyl chloride vs. 4-(Chloromethyl)benzoyl chloride

Both 4-(dichloromethyl)benzoyl chloride and 4-(chloromethyl)benzoyl chloride have been employed as Atom Transfer Radical Polymerization (ATRP) initiators for growing polymer brushes from silicon wafers . The dichloromethyl variant offers a higher density of initiating sites per molecule due to the presence of two reactive chlorine atoms on the benzylic carbon, potentially enabling the growth of branched polymer architectures or increasing the grafting density. In comparative ATRP studies of benzoyl chloride initiators, those with electron-withdrawing para-substituents demonstrated faster initiation rates (kinit). Specifically, initiators with σp ≈ +0.5 exhibited kinit values approximately 2-3 times higher than those with σp ≈ 0 under identical conditions [1]. This translates to reduced polymerization time or the ability to use lower catalyst loadings.

Polymer Chemistry Surface Science ATRP

High-Value Application Scenarios for 4-(Dichloromethyl)benzoyl chloride


Synthesis of 4-Formylbenzoic Acid (4-Carboxybenzaldehyde) – A Key Intermediate for Pharmaceuticals and Liquid Crystals

Hydrolyze 4-(dichloromethyl)benzoyl chloride under controlled acidic or basic conditions to obtain 4-formylbenzoic acid in high yields (85-95%) . This dual-functionalized building block is a critical intermediate in the synthesis of antihypertensive drugs, polymer additives, and liquid crystal materials. The superior yield compared to alternative routes using 4-(chloromethyl)benzoyl chloride (60-75%) translates to significant cost savings in industrial-scale production.

Medicinal Chemistry: Building Block for Antimalarial and Anticancer Lead Optimization

Use as an acylating agent to synthesize amides, esters, and thioesters for structure-activity relationship (SAR) studies [1]. The balance of lipophilicity (LogP 3.5) and molecular weight makes it an attractive starting material for optimizing drug-like properties. The dichloromethyl group can serve as a masked aldehyde, allowing for late-stage diversification through condensation reactions.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) for Functional Coatings

Employ as an ATRP initiator to grow well-defined polymer brushes on silicon wafers or gold surfaces . The enhanced electrophilicity of the carbonyl chloride ensures rapid immobilization onto amine- or hydroxyl-terminated self-assembled monolayers (SAMs), while the benzylic chlorines initiate controlled radical polymerization of monomers such as acrylamide or methacrylates, yielding polymers with low dispersity (Đ < 1.2) for biosensor and antifouling applications.

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